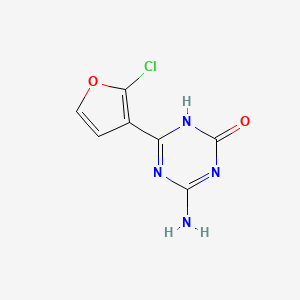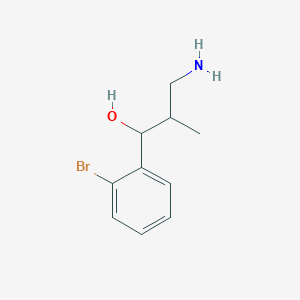
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol is an organic compound that features a bromophenyl group, an amino group, and a hydroxyl group attached to a propan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol typically involves the reaction of 2-bromobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2-bromobenzaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-one.
Reduction: 3-Amino-1-(2-phenyl)-2-methylpropan-1-ol.
Substitution: 3-Amino-1-(2-methoxyphenyl)-2-methylpropan-1-ol.
Aplicaciones Científicas De Investigación
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: It can be used in the production of specialty chemicals and as a building block for polymers.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol involves its interaction with biological molecules through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The bromophenyl group may also participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(2-iodophenyl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C10H14BrNO |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
3-amino-1-(2-bromophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7(6-12)10(13)8-4-2-3-5-9(8)11/h2-5,7,10,13H,6,12H2,1H3 |
Clave InChI |
RHTSXROVQGNOCY-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=CC=CC=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
![Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine](/img/structure/B13182493.png)
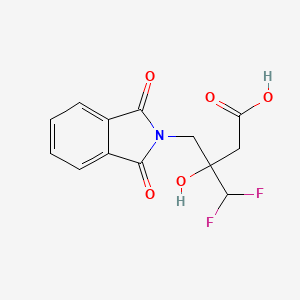
![5-methyl-1-[2-(propane-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182502.png)
![6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13182508.png)
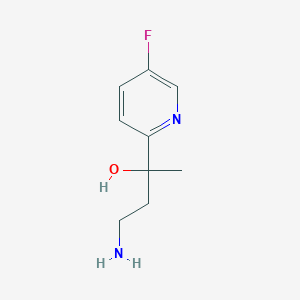
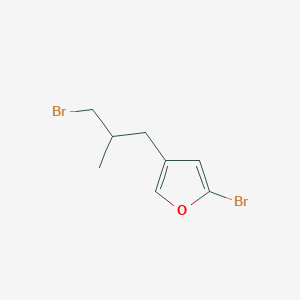

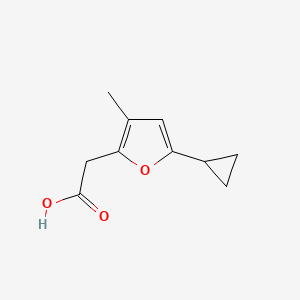
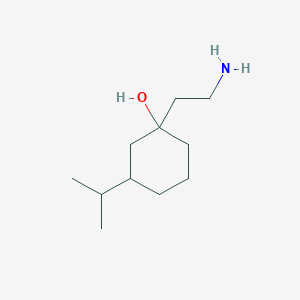


![5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13182550.png)
